2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-3-8-18(14(2)9-13)26-19(28)11-29-21-17-10-25-27(20(17)23-12-24-21)16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVTXHINMFROIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with guanidine to yield the pyrazolo[3,4-d]pyrimidine core. The thioacetamide group is then introduced through a nucleophilic substitution reaction using appropriate thiol reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Thiol reagents, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered significant interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
This compound has a wide range of applications across various scientific disciplines:
Medicinal Chemistry
- Anticancer Activity : Exhibits potent inhibition of cancer cell proliferation in various cell lines (e.g., HepG2, MCF-7).
- Anti-inflammatory Properties : Potential to modulate inflammatory pathways.
- Antimicrobial Effects : Investigated for efficacy against bacterial and fungal infections.
Biochemical Research
- Enzyme Inhibition : Functions as an inhibitor for specific enzymes involved in critical biochemical pathways.
- Receptor Modulation : Interacts with receptors to alter cellular signaling processes.
Material Science
- Building Block for Complex Molecules : Serves as a precursor in the synthesis of novel materials and pharmaceuticals.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives, including this compound:
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound may improve binding to hydrophobic pockets in enzymes compared to unsubstituted phenyl analogs .
- Lipophilicity : The 2,4-dimethylphenyl group in the target compound likely enhances membrane permeability relative to polar substituents like trifluoromethoxy .
- Bioisosteric Replacements : Fluorine (in ) and chlorine (in the target compound) serve as bioisosteres, but fluorine’s smaller size and higher electronegativity may reduce off-target interactions .
Pharmacological and Physicochemical Properties
In contrast, the dichlorophenoxy derivative () has a higher molecular weight (~500–600 g/mol), which may limit bioavailability .
Biological Activity
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This class of compounds is recognized for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of this compound is of significant interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group, a pyrazolo[3,4-d]pyrimidine core, and a dimethylphenyl acetamide moiety, which contribute to its potential biological activities.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or inflammation pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Covalent Bond Formation : The presence of the sulfanyl group suggests potential for covalent interactions with nucleophilic residues in proteins.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound using various assays. Below are summarized findings from relevant research:
Anticancer Activity
In vitro studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- MTT Assay : Compounds similar to this compound showed IC50 values ranging from 16.78 µg/mL to 20.67 µg/mL against HepG2 liver cancer cells .
- Mechanisms : These compounds were found to induce apoptosis in cancer cells and inhibit cell cycle progression.
Anti-inflammatory Activity
Research has indicated that pyrazolo[3,4-d]pyrimidines can also exhibit anti-inflammatory effects:
- Cytokine Production : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in cell lines treated with these compounds .
Antimicrobial Activity
The antimicrobial potential has been assessed through various assays:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed promising results against bacterial strains with MIC values as low as 6.25 µg/mL .
Data Summary Table
The following table summarizes key findings regarding the biological activities of this compound and related compounds.
| Biological Activity | Assay Type | Result (IC50 / MIC) | Reference |
|---|---|---|---|
| Anticancer (HepG2 cells) | MTT Assay | 16.78 - 20.67 µg/mL | |
| Anti-inflammatory | Cytokine Assay | Inhibition observed | |
| Antimicrobial | MIC | 6.25 µg/mL |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study on HepG2 Cells : A study demonstrated that treatment with a related compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
- Inflammation Models : Animal models treated with these compounds showed reduced swelling and inflammation markers when subjected to induced arthritis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for this compound?
- Methodology :
- Step 1 : React 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide derivatives (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) under reflux in acetone or DMF .
- Step 2 : Use potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution at the pyrimidine-thiol position .
- Purification : Crystallize the crude product using ethanol or aqueous ethanol, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the pure compound .
Q. How can spectroscopic techniques validate the compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 7.2–8.1 ppm for pyrazolo-pyrimidine and chlorophenyl groups) and methyl groups (δ 2.1–2.5 ppm for N-(2,4-dimethylphenyl)) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak matching the theoretical mass (e.g., m/z 453.08 for C₂₁H₁₈ClN₅OS) .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S bond at ~680 cm⁻¹) .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate biological activity?
- Methodology :
- In vitro assays : Use a randomized block design with split plots to test antiproliferative activity (e.g., MTT assay on cancer cell lines). Include controls (vehicle, positive/negative controls) and replicate experiments (n ≥ 4) to ensure statistical validity .
- Dose-response studies : Test concentrations ranging from 0.1–100 µM, with 24–72 hr exposure periods. Analyze IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .
Q. How can contradictions in biological activity data be resolved?
- Methodology :
- Replicate studies : Ensure consistency across independent labs by sharing standardized protocols (e.g., cell line authentication, serum-free conditions) .
- Analytical validation : Confirm compound purity (>95% via HPLC) to rule out impurities as confounding factors .
- Mechanistic follow-up : Use RNA sequencing or proteomics to identify off-target effects if activity diverges from predicted pathways .
Q. What computational strategies predict interactions with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR, JAK2) leveraging the pyrazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR modeling : Train models on analogs with known IC₅₀ values to predict structural optimizations (e.g., adding sulfone groups for enhanced solubility) .
Q. How can environmental stability and degradation pathways be studied?
- Methodology :
- Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 37°C for 48 hr. Monitor degradation via LC-MS and identify metabolites (e.g., cleavage of the acetamide group) .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions. Quantify degradation products using high-resolution mass spectrometry .
- Ecotoxicology : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC₅₀) and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
